An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C6: Structure, Properties, and Applications in Metabolic Research
An In-depth Technical Guide to 2-Deoxy-2-fluoro-D-glucose-13C6: Structure, Properties, and Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Deoxy-2-fluoro-D-glucose-13C6, a stable isotope-labeled analog of glucose. This document details its structure and properties, provides in-depth experimental protocols for its use in metabolic research, and illustrates its role in probing key signaling pathways.
Core Concepts: Structure and Properties
2-Deoxy-2-fluoro-D-glucose-13C6 is a synthetic derivative of D-glucose where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing glucose metabolism in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure
The structure of 2-Deoxy-2-fluoro-D-glucose-13C6 is identical to that of 2-Deoxy-2-fluoro-D-glucose, with the exception of the isotopic composition of its carbon backbone.
Molecular Formula: ¹³C₆H₁₁FO₅
Physicochemical Properties
Quantitative data for 2-Deoxy-2-fluoro-D-glucose-13C6 are summarized in the table below. Data for the closely related compound D-Glucose-13C6 and the non-labeled 2-Deoxy-D-glucose are included for comparison, as specific certified values for 2-Deoxy-2-fluoro-D-glucose-13C6 are not consistently published.
| Property | 2-Deoxy-2-fluoro-D-glucose-13C6 (Expected/Typical) | D-Glucose-13C6 (Reference) | 2-Deoxy-D-glucose (Reference) |
| Molecular Weight | 188.1 g/mol [1] | 186.11 g/mol | 164.16 g/mol |
| Isotopic Purity | ≥98% ¹³C | 99 atom % ¹³C | Not Applicable |
| Chemical Purity | ≥98% | ≥99% (CP) | ≥98% |
| Melting Point | Not specified; likely similar to 2-Deoxy-D-glucose | 150-152 °C | 146-151 °C |
| Appearance | White to off-white solid | White to off-white solid | White to off-white powder |
| Solubility | Soluble in water and DMSO | Soluble in water | Soluble in water and DMSO |
| Specific Rotation | Not specified | [α]25/D +52.0° (c=1 in H₂O) | Not specified |
Applications in Metabolic Research
The primary application of 2-Deoxy-2-fluoro-D-glucose-13C6 is as a tracer in metabolic flux analysis to investigate glucose uptake and the initial steps of glycolysis.[2] Its metabolic fate mimics that of its non-labeled and radiolabeled ([¹⁸F]FDG) counterparts.
Mechanism of Action in Glycolysis
2-Deoxy-2-fluoro-D-glucose is transported into cells via glucose transporters (GLUTs).[3] Once inside the cell, it is phosphorylated by hexokinase to 2-Deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6-P).[3] Due to the presence of fluorine at the C-2 position, this phosphorylated form cannot be isomerized by phosphoglucose (B3042753) isomerase and is thus largely trapped within the cell, effectively halting its progression through the glycolytic pathway.[4] This accumulation allows for the measurement of glucose uptake rates.
Experimental Protocols
The following sections provide detailed methodologies for the use of 2-Deoxy-2-fluoro-D-glucose-13C6 in metabolic research, focusing on NMR and mass spectrometry techniques.
General Experimental Workflow for Metabolic Flux Analysis
The overarching workflow for using 2-Deoxy-2-fluoro-D-glucose-13C6 in metabolic studies is depicted below.
Protocol for NMR-Based Metabolic Tracing
Objective: To quantify the uptake and phosphorylation of 2-Deoxy-2-fluoro-D-glucose-13C6 in cultured cells.
Materials:
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2-Deoxy-2-fluoro-D-glucose-13C6
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Cultured cells of interest
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Glucose-free culture medium
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Dialyzed fetal bovine serum (dFBS)
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Ice-cold phosphate-buffered saline (PBS)
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Methanol (B129727), Chloroform, Water (for extraction)
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NMR buffer (e.g., D₂O with internal standard like DSS)
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NMR spectrometer (≥500 MHz)
Procedure:
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Cell Culture and Labeling:
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Culture cells to the desired confluency.
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Replace the standard medium with glucose-free medium containing a known concentration of 2-Deoxy-2-fluoro-D-glucose-13C6 and dFBS.
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Incubate for a predetermined time to allow for uptake and metabolism.
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Metabolism Quenching and Metabolite Extraction:
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Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol or a methanol/chloroform/water mixture).
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Scrape the cells and collect the lysate.
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Sample Preparation for NMR:
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Separate the polar and non-polar phases by centrifugation if using a biphasic extraction.
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Dry the polar extract containing 2-FDG-13C6 and its phosphorylated form.
-
Reconstitute the dried metabolites in NMR buffer.
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-
NMR Data Acquisition:
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Acquire ¹³C and/or ¹⁹F NMR spectra. ¹³C NMR will allow for the detection and quantification of the ¹³C-labeled compounds, while ¹⁹F NMR can provide complementary information on the fluorinated species.
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-
Data Analysis:
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Integrate the peaks corresponding to 2-Deoxy-2-fluoro-D-glucose-13C6 and 2-Deoxy-2-fluoro-D-glucose-13C6-6-phosphate.
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Calculate the relative amounts of the substrate and its product to determine the extent of uptake and phosphorylation.
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Protocol for Mass Spectrometry-Based Metabolic Tracing
Objective: To perform a detailed analysis of the isotopologue distribution of metabolites downstream of glucose uptake.
Materials:
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Same as for the NMR protocol, with the addition of:
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LC-MS or GC-MS grade solvents
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Derivatization reagents (for GC-MS)
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A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.
Procedure:
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Cell Culture, Labeling, and Extraction:
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Follow the same steps as for the NMR protocol.
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-
Sample Preparation for Mass Spectrometry:
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For LC-MS, reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).
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For GC-MS, perform a chemical derivatization (e.g., silylation) to increase the volatility of the sugar phosphates.
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Mass Spectrometry Data Acquisition:
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Separate the metabolites using an appropriate chromatographic method.
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Acquire full scan mass spectra to identify the ¹³C-labeled compounds based on their accurate mass.
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Perform tandem MS (MS/MS) to confirm the identity of the metabolites and to aid in the analysis of labeling patterns.
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Data Analysis:
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Extract the ion chromatograms for the different isotopologues of 2-Deoxy-2-fluoro-D-glucose-13C6 and its metabolites.
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Correct for the natural abundance of ¹³C.
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Calculate the mass isotopomer distribution (MID) for each metabolite to determine the extent of labeling.
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Synthesis of 2-Deoxy-2-fluoro-D-glucose-13C6
While the exact proprietary synthesis methods may vary, a plausible synthetic route for 2-Deoxy-2-fluoro-D-glucose-13C6 can be inferred from the published syntheses of its isotopically labeled and non-labeled analogs.[5][6] The synthesis would likely start from commercially available D-Glucose-13C6.
Conclusion
2-Deoxy-2-fluoro-D-glucose-13C6 is a valuable tool for researchers in metabolism, oncology, and drug development. Its ability to trace glucose uptake and the initial steps of glycolysis non-radioactively provides a safe and detailed alternative to traditional methods. The experimental protocols outlined in this guide, coupled with the understanding of its metabolic fate, will enable scientists to effectively utilize this compound to gain deeper insights into cellular metabolism in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. History of the first synthesis of 2-deoxy-2-fluoro-D-glucose the unlabeled forerunner of 2-deoxy-2-[18F]fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Labeled 2-deoxy-D-glucose analogs. 18F-labeled 2-deoxy-2-fluoro-D-glucose, 2-deoxy-2-fluoro-D-mannose and 14C-2-deoxy-2-fluoro-D-glucose | Semantic Scholar [semanticscholar.org]
